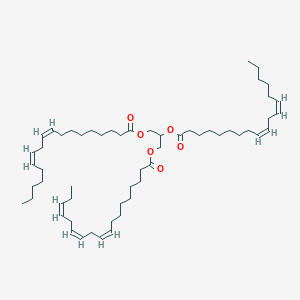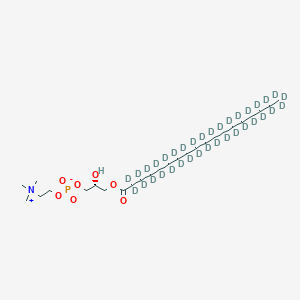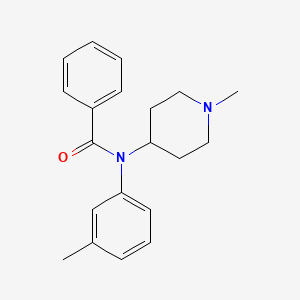![molecular formula C24H17BrO7 B3026160 carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester CAS No. 2119597-33-8](/img/structure/B3026160.png)
carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester
Overview
Description
CAY10731 is a fluorescent probe for hydrogen sulfide (H2S). Upon reaction with H2S, fluorescein (FITC) is released and its fluorescence can be used to detect H2S. FITC displays excitation/emission maxima of 485/535 nm, respectively. CAY10731 is selective for H2S over glutathione (GSH), cysteine, H2O3-, SO3-, and H2O2 as well as tBuO and OH radicals. It has been used to detect H2S in rat hippocampal slices and nematodes.
Scientific Research Applications
Fluorescein Esterification and Crystalline Structures
The esterification of fluorescein to produce derivatives like 3-oxospiro[isobenzofuran-1(3H),9'-[9H]-xanthene]-3',6'-diyl dipropionate-acetone solvate reveals significant insights into crystalline structures and solvate formation. Studies have shown that these compounds form crystalline inclusion compounds with solvents, which is crucial for understanding solvate structures in crystalline materials. The preparation and characterization of these compounds provide a foundation for exploring molecular interactions within solid states, highlighting their relevance in materials science and crystallography (Wang et al., 1990).
Protecting Groups in Peptide Synthesis
In peptide synthesis, the development of novel protecting groups for cysteine is critical for improving synthesis strategies. The introduction of S-Xanthenyl protecting groups demonstrates advancements in peptide synthesis techniques, offering efficient methods for the protection and deprotection of cysteine residues. This development enhances the synthesis of peptides, especially in solid-phase synthesis where selective deprotection is essential (Han & Bárány, 1997).
Antimicrobial Activity of Benzofuran-Oxadiazole Hybrids
The synthesis and evaluation of benzofuran-oxadiazole hybrids for antimicrobial activity present a significant application in medicinal chemistry. These compounds, designed and synthesized with varying substituents, demonstrate the potential of benzofuran derivatives as antimicrobial agents. The structure-activity relationship explored through these derivatives informs the development of new antimicrobial compounds, highlighting their importance in addressing antibiotic resistance (Sanjeeva et al., 2021).
Corrosion Inhibition
The synthesis of organic dyes based on carbonic acid derivatives, such as 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]-3´,6´-diyl bis(3-methyl-benzenesulfonate), has been explored for their potential as corrosion inhibitors. The application of these compounds in protecting metals from corrosion, especially in acidic environments, underscores their utility in industrial applications. Their effectiveness in inhibiting corrosion at low concentrations, along with surface analysis to understand their interaction with metal surfaces, demonstrates their potential in materials protection and coatings (Arrousse et al., 2020).
Mechanism of Action
Target of Action
CAY10731, also known as 2-bromoethyl (6’-methoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) carbonate, is a highly selective fluorescent probe for the detection of hydrogen sulfide (H2S) . H2S is a gaseous signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and inflammation .
Mode of Action
Upon reaction with H2S, CAY10731 releases fluorescein (FITC), a compound that emits fluorescence . This fluorescence can be used to detect the presence of H2S. The excitation and emission maxima of FITC are 485 nm and 535 nm, respectively .
Biochemical Pathways
The primary biochemical pathway involved in the action of CAY10731 is the generation of H2S in biological systems. The probe is used to monitor both exogenous and endogenous H2S in various cell types, including cancer cells and normal cells . The detection of H2S can provide insights into the role of this molecule in various biochemical pathways and physiological processes.
Pharmacokinetics
The compound is soluble in dmso and dmf, which suggests it could be administered in these solvents . The solubility of CAY10731 may impact its bioavailability and distribution in the body, but further studies would be needed to confirm this.
Result of Action
The primary result of CAY10731’s action is the detection of H2S in biological systems. By releasing FITC upon reaction with H2S, CAY10731 allows for the visualization of H2S in living tissues at variable depths and in nematodes . This can provide valuable information about the role of H2S in these systems.
Action Environment
The action of CAY10731 is influenced by the presence of H2S in the environment. The probe is selective for H2S over other molecules such as glutathione (GSH), cysteine, H2O3-, SO3-, and H2O2 as well as tBuO and OH radicals . This selectivity ensures that the probe’s fluorescence is a reliable indicator of H2S presence.
properties
IUPAC Name |
2-bromoethyl (6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO7/c1-28-14-6-8-18-20(12-14)31-21-13-15(30-23(27)29-11-10-25)7-9-19(21)24(18)17-5-3-2-4-16(17)22(26)32-24/h2-9,12-13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUSDCPPGSMKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)OCCBr)C5=CC=CC=C5C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



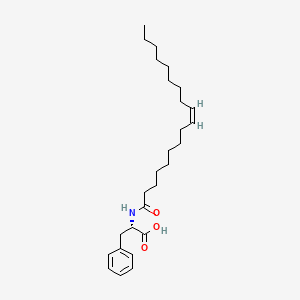
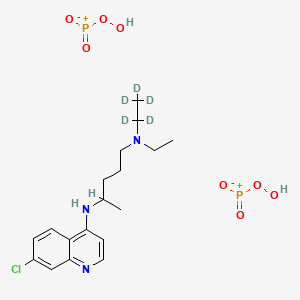
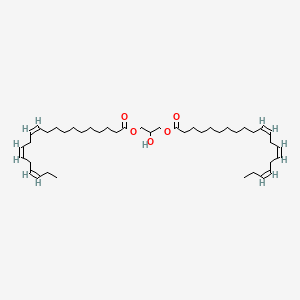
![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)
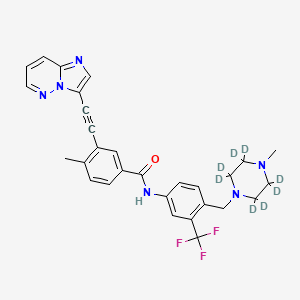
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)
![tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026090.png)
![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)

